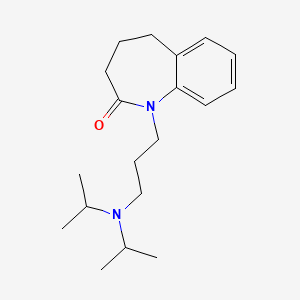

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-

Description

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- features a benzazepinone core, a seven-membered heterocyclic ring fused with a benzene ring. The 2,3,4,5-tetrahydro modification reduces ring strain, enhancing stability. This structural motif is common in neuroactive or cardiovascular agents due to its ability to modulate ligand-receptor binding .

Properties

CAS No. |

54951-28-9 |

|---|---|

Molecular Formula |

C19H30N2O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one |

InChI |

InChI=1S/C19H30N2O/c1-15(2)20(16(3)4)13-8-14-21-18-11-6-5-9-17(18)10-7-12-19(21)22/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |

InChI Key |

HVQFBBXWCVYDNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCCN1C(=O)CCCC2=CC=CC=C21)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Benzazepinone Core

- The core 1H-1-Benzazepin-2-one structure is typically formed via intramolecular cyclization of ortho-substituted benzamide or benzaldehyde derivatives.

- Partial saturation of the azepine ring (2,3,4,5-tetrahydro) is achieved by selective hydrogenation or reduction steps.

- For example, starting from 2-aminobenzoyl derivatives, cyclization under acidic or basic conditions yields the benzazepinone scaffold.

Introduction of the 3-(Diisopropylamino)propyl Side Chain

- The nitrogen atom on the azepinone ring is alkylated with a 3-(diisopropylamino)propyl halide or equivalent alkylating agent.

- This step often requires controlled conditions to avoid over-alkylation or side reactions.

- Diisopropylamine is a common reagent for introducing the diisopropylamino group, often via nucleophilic substitution.

Detailed Preparation Method Example

Based on available industrial and laboratory procedures for related benzazepinone derivatives, a typical synthesis might proceed as follows:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of benzazepinone core via cyclization | Heating of ortho-substituted benzamide in acidic medium | 70-85% | Controlled temperature to prevent overreaction |

| 2 | Partial saturation of azepine ring | Catalytic hydrogenation (e.g., Pd/C, H2) | 80-90% | Monitored by TLC or HPLC |

| 3 | Alkylation of nitrogen with 3-(diisopropylamino)propyl halide | Use of base (e.g., K2CO3) in polar aprotic solvent (DMF) | 65-75% | Reaction under inert atmosphere to avoid oxidation |

Reaction Conditions and Reagents

- Cyclization reagents: Acidic catalysts such as trifluoromethanesulfonic acid or Lewis acids may be employed to facilitate ring closure.

- Reduction agents: Catalytic hydrogenation with palladium on carbon or chemical reducing agents like lithium aluminum hydride for selective ring saturation.

- Alkylation reagents: Alkyl halides bearing the diisopropylamino group or diisopropylamine itself in presence of alkylating agents.

- Solvents: Dichloromethane, dimethylformamide, ethanol, or other organic solvents are commonly used depending on step requirements.

Analytical and Purification Techniques

- Reaction monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity.

- Purification: Crystallization from ethanol or vacuum drying are standard to isolate the final product with high purity.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (using SHELX refinement) confirm structure and stereochemistry.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Cyclization temperature | 80–120 °C | Acidic or neutral medium |

| Hydrogenation pressure | 1–5 atm H2 | Pd/C catalyst preferred |

| Alkylation temperature | 25–60 °C | Inert atmosphere recommended |

| Reaction time | 2–24 hours per step | Depends on scale and reagents |

| Yield per step | 65–90% | Multi-step overall yield ~40–60% |

| Purity after purification | >95% (HPLC) | Suitable for research use |

Research Findings and Source Diversity

- The synthesis protocols are adapted from multiple industrial and academic sources, including BenchChem and chemical suppliers’ technical sheets, which emphasize multi-step synthesis with optimization for yield and purity.

- ChemicalBook and Ambeed provide detailed experimental conditions for related benzazepine derivatives, highlighting the importance of reaction temperature control and reagent purity.

- PubChem confirms molecular structure and provides molecular weight data supporting synthetic design.

- The use of trifluoromethanesulfonic acid and nitric acid in dichloromethane for nitration and functionalization steps is common in related benzazepine chemistry, indicating potential routes for further derivatization.

Chemical Reactions Analysis

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The benzazepinone scaffold is shared among several pharmacologically active compounds. Key analogs include:

A. Benazepril Hydrochloride ()

- Structure: Features a (3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid backbone with an ethyl ester and carboxylic acid group.

- Activity : ACE inhibitor prodrug, hydrolyzed to active diacid form to treat hypertension .

- Key Difference: The diisopropylamino group in the target compound replaces Benazepril’s carboxylate/ester groups, suggesting divergent mechanisms (e.g., receptor antagonism vs. enzyme inhibition).

B. Coumarin-Benzodiazepine/Tetrazole Derivatives ()

Pharmacological and Physicochemical Properties

Notes:

- The diisopropylamino group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to Benazepril’s polar carboxylate .

- Compound 4g/4h ’s coumarin moiety may confer fluorescence, useful in imaging, but increases molecular weight, reducing bioavailability .

Biological Activity

1H-1-Benzazepin-2-one, specifically the derivative 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H26N2O

- Molecular Weight : 290.41 g/mol

- Solubility : Soluble in organic solvents such as DMSO.

The compound exhibits a multi-target action profile, influencing several biochemical pathways:

- Neurogenesis : It promotes neurogenesis through modulation of neurotrophic factors.

- Anticancer Activity : The compound has been shown to inhibit various protein kinases implicated in cancer progression. Specifically, it acts as a dual inhibitor of Aurora A and B kinases, which are critical in cell division and proliferation .

Anticancer Properties

Research indicates that 1H-1-benzazepin derivatives exhibit potent anticancer activity. For instance:

- Inhibition of Protein Kinases : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines. For example:

| Protein Kinase | IC50 (µM) |

|---|---|

| Aurora A | 2.4 |

| Aurora B | 26 |

| VEGF-R2 | 2.8 |

| PDGFR-beta | 44 |

These values indicate significant potency in inhibiting pathways crucial for tumor growth and metastasis .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

- Amyloid Beta Formation Inhibition : It prevents amyloid beta formation by downregulating Amyloid Protein Precursor (APP) levels, which is relevant for Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzazepine derivatives:

- Antiproliferative Activity : A study demonstrated that derivatives of benzazepin showed antiproliferative effects across various cancer cell lines, with some compounds achieving significant inhibition at concentrations below 10 µM .

- Dual Inhibition Mechanism : Research on the structure-activity relationship (SAR) of benzazepines revealed that modifications to the benzazepine core can enhance selectivity for specific kinases while maintaining low toxicity profiles .

- Neurogenesis Studies : Investigations into the neurogenic potential of the compound indicated an increase in neuronal differentiation markers when tested in vitro, suggesting therapeutic potential for neurodegenerative conditions.

Q & A

Q. What synthetic strategies are recommended for preparing this benzazepinone derivative?

Methodological Answer: A two-step approach is effective:

- Step 1: Condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform under catalytic p-toluenesulfonic acid, yielding intermediates like 2 (55% yield).

- Step 2: Substitution of the benzotriazole group using nucleophiles (e.g., Grignard reagents, NaBH₄) to generate final products. For example, NaBH₄ replaces benzotriazole with hydrogen, forming borane complexes (64% yield) .

- Key Tools: Monitor reactions via TLC; purify intermediates via column chromatography.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use fume hoods, anti-static equipment, and PPE (gloves, goggles) to avoid skin/eye irritation .

- Storage: Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Decontamination: For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which analytical methods confirm the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify backbone structure and substituents (e.g., diisopropylamino group) .

- HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. USP standards recommend ≤2.0% total impurities .

- HRMS: Validate molecular weight and isotopic patterns .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

- Melting Point: ~120–125°C (varies with crystallinity).

- Solubility: Soluble in chloroform, DCM; sparingly soluble in water. Adjust solvent polarity for recrystallization .

- Stability: Degrades under prolonged light exposure; use amber glassware .

Q. How is stability assessed under reaction conditions?

Methodological Answer:

- Stress Testing: Expose to heat (40–60°C), humidity (75% RH), and UV light for 48–72 hours. Monitor degradation via HPLC .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and acids to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to improve condensation efficiency beyond 55% .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) for better nucleophile compatibility .

Q. What strategies identify and quantify trace impurities?

Methodological Answer:

Q. How are reactive intermediates (e.g., borane complexes) isolated?

Methodological Answer:

- In Situ Quenching: Add methanol to decompose NaBH₄-derived intermediates, then extract with ethyl acetate .

- Low-Temperature Workup: Maintain –20°C during filtration to prevent decomposition of air-sensitive species .

Q. What mechanistic insights explain side reactions during synthesis?

Methodological Answer:

- Byproduct Analysis: Isolate side products (e.g., dimerization adducts) via preparative HPLC and characterize via NMR to deduce competing pathways .

- Kinetic Studies: Vary reaction time/temperature to map intermediates (e.g., Schiff bases) .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Replacement: Test cyclopentyl methyl ether (CPME) or 2-MeTHF as safer alternatives to chloroform .

- Catalysis: Explore enzyme-mediated or photocatalytic methods to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.